

An In-depth Technical Guide to the Chemical Structure of Amakusamine

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Compound of Interest

Compound Name: Amakusamine

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Abstract

Amakusamine is a marine-derived, dibrominated indole alkaloid that has garnered significant interest within the scientific community. Isolated from the *Psammocinia* species of sponge, its unique chemical architecture and noteworthy biological activities present a compelling case for its further investigation in the realm of drug discovery and development.^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of the chemical structure of **Amakusamine**, including its spectroscopic data, a detailed synthetic protocol, and its known biological effects, with a particular focus on its inhibitory action on osteoclastogenesis. The information is presented to be a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

Chemical Structure and Identification

Amakusamine is characterized as a simple methylenedioxy dibromoindole alkaloid.^{[1][2][4]} The core of the molecule is a 5H-[1][3]dioxolo[4,5-f]indole system, with bromine atoms substituted at the 4 and 7 positions. The molecule is planar and achiral.

Identifier	Value
IUPAC Name	4,7-dibromo-5H-[1][3]dioxolo[4,5-f]indole
Molecular Formula	C ₉ H ₅ Br ₂ NO ₂ [1]
SMILES	C1=C2C(=C(C3=C1OCO3)Br)NC=C2Br
InChI Key	(Derived from parent structure)

Spectroscopic Data

The structural elucidation of **Amakusamine** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Amakusamine**, recorded in CDCl₃, are summarized in the table below.[1]

Position	¹³ C (δc)	¹ H (δH, mult., J in Hz)
2	123.5	7.17 (t, 3.0)
3	103.9	6.57 (t, 3.0)
3a	129.4	
4	91.6	
5	142.7	
6	141.4	
7	83.6	
7a	122.9	
8 (NH)	8.30 (br. s)	
10 (CH ₂)	101.5	6.07 (s)

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data confirmed the molecular formula and the presence of two bromine atoms.[\[1\]](#)[\[4\]](#)

Ion	m/z
[M-H] ⁻	316, 318, 320 (1:2:1 ratio)

Total Synthesis of Amakusamine

The total synthesis of **Amakusamine** was undertaken to confirm its proposed structure. The synthetic route is outlined below.[\[1\]](#)

Experimental Protocol

The synthesis of **Amakusamine** was achieved in a three-step process starting from commercially available 6-nitropiperonal.[\[1\]](#)

- **Dibromination:** 6-nitropiperonal is treated with 4 equivalents of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) to yield the dibromobenzene derivative.
- **Henry Reaction and Dehydration:** The resulting dibromobenzene derivative undergoes a Henry reaction with nitromethane using aluminum oxide (Al₂O₃) as a base. This is followed by a dehydration reaction with acetic anhydride to afford the dinitro compound.
- **Indole Formation:** The crude dinitro compound is then subjected to a reductive cyclization using an excess of iron powder in acetic acid to construct the indole ring, yielding **Amakusamine**.

Biological Activity and Signaling Pathway

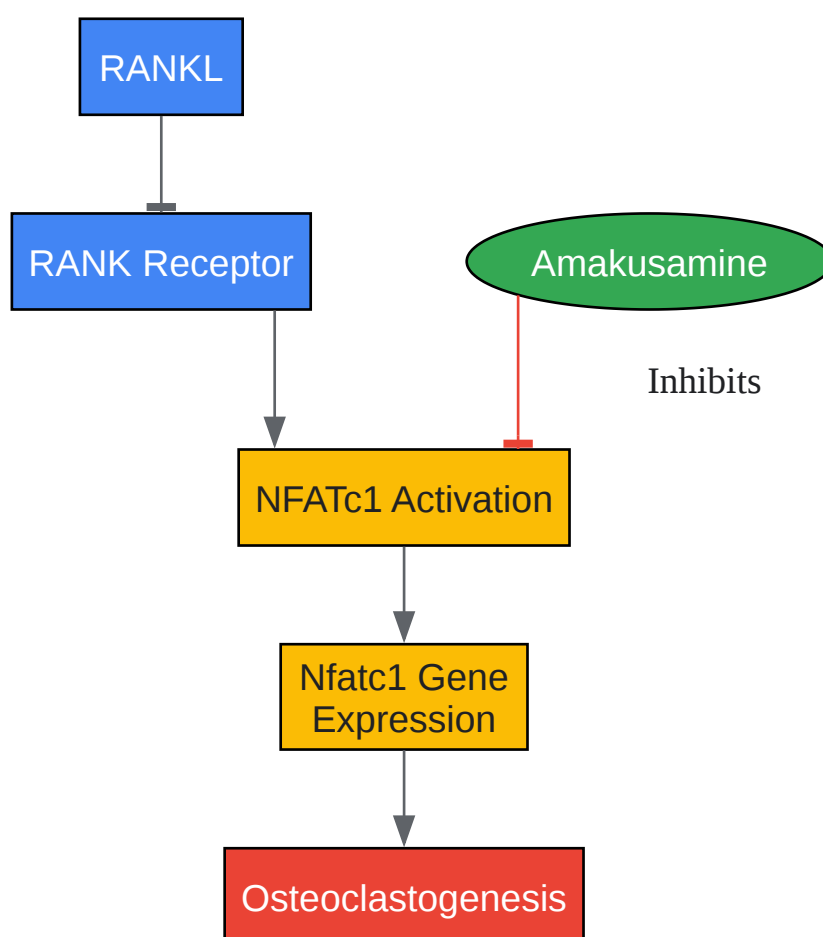
Amakusamine has demonstrated significant biological activity as an inhibitor of osteoclastogenesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Inhibition of Osteoclast Formation

Amakusamine inhibits the Receptor Activator of Nuclear Factor- κ B Ligand (RANKL)-induced formation of multinuclear osteoclasts in RAW264 cells with an IC_{50} value of 10.5 μ M.[1][2][3][4][5]

Signaling Pathway

The mechanism of action of **Amakusamine** involves the inhibition of the NFATc1 signaling pathway.[1] RANKL is a key cytokine that induces the expression of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclastogenesis. **Amakusamine** has been shown to suppress the RANKL-induced gene expression of Nfatc1 in a concentration-dependent manner.[1]



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Amakusamine inhibits the RANKL-induced NFATc1 signaling pathway.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of **Amakusamine**.

Chemical structure of **Amakusamine**.

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